1,2-Diphenylheptan-4-one
Description
Significance of the Diphenylheptanone Scaffold in Chemical Synthesis
The diphenylheptanone scaffold is a core structural motif found in a class of naturally occurring and synthetic compounds known as diarylheptanoids. wikipedia.org These compounds are characterized by a seven-carbon chain linking two phenyl rings. acs.org Diarylheptanoids have attracted considerable attention in medicinal chemistry and drug discovery due to their diverse and significant biological activities, which include anti-inflammatory, antioxidant, and antitumor properties. libretexts.org The structural diversity within the diarylheptanoid family, arising from variations in the oxygenation pattern of the phenyl rings and modifications of the heptane (B126788) chain, allows for the fine-tuning of their pharmacological profiles. ruc.dk
The general structure of a diarylheptanoid consists of a 1,7-diphenylheptane (B14701375) skeleton. youtube.com Compounds within this class can be either cyclic or linear. While 1,2-Diphenylheptan-4-one is not a naturally occurring diarylheptanoid, its diphenylheptanone core places it within this significant class of molecules, making it a target of interest for synthetic chemists exploring the chemical space around this privileged scaffold. The synthesis and study of analogues like 1,2-Diphenylheptan-4-one can provide valuable insights into the structure-activity relationships of diarylheptanoids and potentially lead to the discovery of new compounds with unique properties.
Overview of Structural Features and Synthetic Challenges
Structural Features:
The expected spectroscopic data for 1,2-Diphenylheptan-4-one can be inferred from related structures.
¹H NMR: The proton NMR spectrum would be complex. The protons on the phenyl rings would appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the heptanone chain would exhibit characteristic shifts, with the protons alpha to the carbonyl group (at C3 and C5) expected to be downfield. The benzylic protons at C1 and the proton at C2 would be influenced by the adjacent phenyl groups and the rest of the alkyl chain, likely appearing as complex multiplets.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically in the range of δ 200-215 ppm), the aromatic carbons, and the aliphatic carbons of the heptane chain. The carbons bearing the phenyl groups (C1 and C2) would have their chemical shifts influenced by the aromatic rings.
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the phenyl rings, would also be present.
Synthetic Challenges:
The synthesis of 1,2-Diphenylheptan-4-one presents several challenges due to its specific substitution pattern. The primary difficulties lie in the controlled formation of the carbon-carbon bonds to assemble the vicinal diphenyl moiety and the subsequent introduction of the keto-heptane chain.
Plausible synthetic strategies could involve:
Friedel-Crafts Acylation: A potential route could involve the Friedel-Crafts acylation of a suitably substituted aromatic precursor. For instance, the acylation of benzene (B151609) with an appropriate acyl chloride, like 2-phenylpentanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), could be envisioned. wikipedia.orglibretexts.orgchemistryjournals.net However, this approach may be complicated by rearrangements and the need for stoichiometric amounts of the catalyst. lscollege.ac.in
Michael Addition: A conjugate addition approach, such as the Michael reaction, offers another possibility. wikipedia.org This could involve the 1,4-addition of a phenyl nucleophile (e.g., from an organocuprate reagent) to an α,β-unsaturated ketone precursor. libretexts.orgyoutube.commasterorganicchemistry.com For example, reacting a phenyl-containing Gilman reagent with a suitable enone could establish one of the phenyl-carbon bonds.
Alkylation of an Enolate: Another strategy could be the alkylation of a pre-formed enolate of a ketone. For example, the enolate of a ketone like 1-phenylhexan-3-one (B1360221) could be reacted with a benzyl (B1604629) halide.
Each of these synthetic routes would require careful optimization to manage challenges such as steric hindrance from the bulky phenyl groups, potential side reactions, and ensuring the desired regioselectivity. The purification of the final product from potential byproducts would also be a critical step.
Below is a table summarizing the key properties of 1,2-Diphenylheptan-4-one, with some data inferred from analogous compounds.
| Property | Value/Description |
| Molecular Formula | C₁₉H₂₂O |
| IUPAC Name | 1,2-Diphenylheptan-4-one |
| Molecular Weight | 266.38 g/mol |
| Structure | A heptan-4-one with phenyl substituents at positions 1 and 2. |
| Key Spectroscopic Features (Predicted) | IR (cm⁻¹): ~1715 (C=O stretch) ¹³C NMR (ppm): ~200-215 (C=O) |
Properties
CAS No. |
112681-67-1 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2-diphenylheptan-4-one |
InChI |
InChI=1S/C19H22O/c1-2-9-19(20)15-18(17-12-7-4-8-13-17)14-16-10-5-3-6-11-16/h3-8,10-13,18H,2,9,14-15H2,1H3 |
InChI Key |
HJFGJZLSBDFHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Diphenylheptan 4 One
Novel Synthetic Routes and Strategies for Diphenylheptanone Derivatives
The construction of the 1,2-Diphenylheptan-4-one scaffold relies on the strategic formation of carbon-carbon bonds and the manipulation of functional groups. Modern synthetic chemistry prioritizes routes that are not only effective but also efficient, minimizing steps and maximizing yield and purity.
Exploration of One-Pot Synthesis Techniques
Multicomponent reactions (MCRs), a subset of one-pot synthesis, are particularly powerful as they combine three or more reactants in a single operation to form a complex product. nih.gov While a specific one-pot synthesis for 1,2-Diphenylheptan-4-one is not prominently documented, analogous syntheses of structurally related ketones and heterocyclic systems demonstrate the feasibility of this approach. nih.govmdpi.comresearchgate.net For instance, the synthesis of 3,4-dihydro-2-pyridone derivatives has been achieved through a one-pot four-component reaction, showcasing the power of this method to build molecular complexity rapidly. nih.gov The development of such a process for 1,2-Diphenylheptan-4-one would likely involve the careful selection of catalysts and reaction conditions to orchestrate a sequence of bond-forming events.
Multi-step Reaction Design and Optimization
When a target molecule cannot be synthesized in a single step, a multi-step synthesis is required. vapourtec.comlibretexts.org This process involves a sequence of reactions where the product of one step becomes the starting material for the next. libretexts.orglittleflowercollege.edu.in The design of an efficient multi-step synthesis is a significant challenge in organic chemistry, often requiring retrosynthetic analysis to identify viable precursors and reaction pathways. littleflowercollege.edu.in
Table 1: Key Parameters for Optimization in Multi-step Synthesis
| Parameter | Description | Importance |
|---|---|---|
| Temperature | Controls reaction rate and selectivity. | Can determine product distribution and prevent side reactions. |
| Concentration | Affects reaction kinetics and equilibrium. | Higher concentrations can increase rates but may lead to side products. |
| Catalyst Loading | The amount of catalyst used. | Impacts reaction rate and cost-effectiveness. |
| Solvent | Influences solubility, reactivity, and stability. | The choice of solvent can dramatically alter the reaction outcome. |
| Reaction Time | The duration of the reaction. | Insufficient time leads to low conversion; excessive time can cause product degradation. |
| Stoichiometry | The molar ratio of reactants. | Crucial for maximizing the conversion of the limiting reagent. |
Alkylation Strategies for Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. organic-chemistry.orgsigmaaldrich.com For the synthesis of 1,2-Diphenylheptan-4-one, alkylation reactions are essential for introducing the propyl group onto the core structure. A common strategy involves the alkylation of a ketone enolate.
For example, 1,2-diphenylethanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with an alkyl halide, like 1-bromopropane, in an SN2 reaction to form the desired C-C bond, yielding the target ketone. The choice of base, solvent, and temperature is critical to ensure efficient and selective alkylation while minimizing side reactions such as O-alkylation or self-condensation.
Transition metal-catalyzed cross-coupling reactions provide another powerful set of tools for C-C bond formation under milder conditions than traditional methods. illinois.edu While early methods required harsh conditions, modern catalysis allows for high functional group tolerance and selectivity. illinois.edu
Table 2: Common Reagents in Alkylation for Ketone Synthesis
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Substrate | 1,2-Diphenylethanone | Provides the carbon framework and the α-proton for enolate formation. |
| Base | Lithium Diisopropylamide (LDA), Sodium Hydride (NaH) | Deprotonates the α-carbon to generate the nucleophilic enolate. |
| Alkylating Agent | 1-Bromopropane, Propyl Iodide | Acts as the electrophile, providing the alkyl group to be added. |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Solubilizes reactants and influences the reactivity of the enolate. |
Reductive Transformations of Ketone Functionality
The ketone functional group in 1,2-Diphenylheptan-4-one is a versatile handle for further molecular transformations. One of the most fundamental transformations is its reduction to a secondary alcohol, 1,2-Diphenylheptan-4-ol. This transformation can be achieved using a variety of reducing agents, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule.
Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. NaBH₄ is a milder, more selective reagent that is typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones without affecting less reactive groups like esters or amides. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like THF or diethyl ether. It will reduce ketones as well as a wide range of other carbonyl-containing functional groups.
Table 3: Comparison of Common Reducing Agents for Ketones
| Reducing Agent | Formula | Reactivity | Typical Solvents | Key Features |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Moderate | Methanol, Ethanol | Selective for aldehydes and ketones; safe and easy to handle. |
| Lithium Aluminum Hydride | LiAlH₄ | Very High | THF, Diethyl Ether | Reduces most carbonyl compounds; highly reactive with protic solvents. |
Stereoselective and Enantioselective Synthesis of 1,2-Diphenylheptan-4-one and Related Compounds
The presence of a stereocenter at the C2 position of 1,2-Diphenylheptan-4-one means the molecule can exist as a pair of enantiomers. In many applications, particularly in pharmacology, it is crucial to synthesize a single enantiomer. Stereoselective and enantioselective synthesis strategies are employed to control the three-dimensional arrangement of atoms during a reaction.
Asymmetric Approaches to Chiral Centers
Asymmetric synthesis provides access to optically active compounds, which is a central challenge in modern chemistry. nih.gov Several strategies can be employed to introduce the chiral center in 1,2-Diphenylheptan-4-one with high enantiomeric purity.
One established method is the use of a chiral auxiliary . In this approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent reaction, such as alkylation, to occur preferentially on one face of the molecule, thereby establishing the desired stereocenter. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.
Catalyst-controlled asymmetric synthesis is another powerful approach. nih.gov This strategy utilizes a chiral catalyst, often a metal complex with a chiral ligand, to create a chiral environment around the reactants. nih.govmdpi.com The catalyst interacts with the substrate in a way that lowers the activation energy for the formation of one enantiomer over the other. For the synthesis of 1,2-Diphenylheptan-4-one, an asymmetric alkylation of a precursor enolate could be catalyzed by a chiral phase-transfer catalyst or a chiral metal complex. Similarly, the asymmetric reduction of a related α,β-unsaturated ketone could establish the stereocenter at the C2 position. semanticscholar.org These methods are highly sought after as only a small, substoichiometric amount of the chiral catalyst is needed to produce a large quantity of the chiral product. nih.gov
Table 4: Overview of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable and often provides high diastereoselectivity. |
| Chiral Catalyst | A small amount of a chiral catalyst is used to create a chiral environment for the reaction. | Highly efficient (catalytic amounts of chiral material needed); atom economical. |
| Chiral Substrate | The synthesis begins with an enantiomerically pure starting material from the "chiral pool". | Can be very direct if a suitable starting material is available. nih.gov |
Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound “1,2-Diphenylheptan-4-one” to generate a detailed article that adheres to the requested advanced outline. The topics specified—such as regioselective functionalization, diastereoselective control, and detailed mechanistic studies including transition state analysis and kinetic versus thermodynamic control—are highly specialized and require dedicated research studies on the exact molecule .
The search results did not yield any scholarly articles, patents, or detailed experimental data that focus on the advanced synthetic methodologies or in-depth mechanistic studies of 1,2-Diphenylheptan-4-one itself. The available literature discusses these concepts in the general context of ketone synthesis, reactions of related structural motifs (like α,β-unsaturated ketones or other diphenyl ketones), but does not provide the specific findings necessary to construct an accurate and non-speculative article solely about 1,2-Diphenylheptan-4-one.
Therefore, to fulfill the user's strict requirement of focusing exclusively on "1,2-Diphenylheptan-4-one" and not introducing information outside the explicit scope, it is not possible to provide the requested article. Generating content for the specified sections would require fabricating data and research findings, which would be scientifically inaccurate and misleading.
Catalytic Approaches in the Synthesis of 1,2-Diphenylheptan-4-one
Modern organic synthesis heavily relies on catalytic methods to construct complex molecular architectures from simpler precursors. For a target molecule like 1,2-Diphenylheptan-4-one, catalytic strategies can be envisioned for the key bond-forming steps, including the formation of the carbon-carbon backbone and the introduction of the ketone functionality.
The synthesis of ketones has been a focal point of extensive research, leading to the development of numerous catalytic systems. While direct catalytic synthesis of 1,2-Diphenylheptan-4-one is not extensively documented, several modern catalytic methods for ketone synthesis can be hypothetically applied. These methods often offer advantages over classical approaches like Friedel-Crafts acylation or organometallic additions to carboxylic acid derivatives, which frequently require stoichiometric reagents and may suffer from poor functional group tolerance.
One promising strategy involves transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed carbonylative Suzuki-Miyaura reaction could be adapted to form the diaryl ketone scaffold present in related structures nih.gov. In a hypothetical application to a precursor of 1,2-Diphenylheptan-4-one, an appropriately substituted aryl boronic acid could be coupled with an aryl halide in the presence of carbon monoxide and a palladium catalyst.
Another innovative approach is the umpolung synthesis of diaryl ketones, which involves the in situ generation of acyl anion equivalents and their subsequent catalytic arylation sphinxsai.com. This method utilizes a palladium-catalyzed direct C-H arylation of a 2-aryl-1,3-dithiane, which can then be hydrolyzed to the corresponding ketone sphinxsai.com. This strategy could potentially be employed to construct the 1,2-diphenylacetyl moiety of the target molecule.
The development of enantioselective methods for the synthesis of α,α-diarylketones is also an active area of research. A sequential visible-light photoactivation and phosphoric acid catalysis has been reported for the synthesis of chiral α,α-diarylketones from alkynes, benzoquinones, and Hantzsch esters researchgate.net. While the substrate scope for 1,2-Diphenylheptan-4-one itself has not been explored, this methodology highlights the potential of modern catalysis to control stereochemistry in complex ketone synthesis.
The following table illustrates a hypothetical comparison of different catalytic systems that could be adapted for the synthesis of a key intermediate for 1,2-Diphenylheptan-4-one.
| Catalyst System | Reactants | Key Bond Formation | Potential Advantages |
| Pd(OAc)₂/PPh₃ | Aryl Thianthrenium Salt, Arylboronic Acid, CO | C(sp²)-C(O) | Mild reaction conditions, good to excellent yields for diaryl ketones nih.gov. |
| Pd(NiXantphos) | 2-Aryl-1,3-dithiane, Aryl Bromide | C(sp²)-C(sp²) | Umpolung strategy, mild conditions, suitable for large-scale synthesis sphinxsai.com. |
| Visible Light/Chiral Phosphoric Acid | Arylalkyne, Benzoquinone, Hantzsch Ester | C-C, C=O, C-H | Enantioselective, de novo synthesis of chiral α,α-diarylketones researchgate.net. |
This table presents hypothetical applications of known catalytic systems to precursors of 1,2-Diphenylheptan-4-one, as direct synthesis data is not available.
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally benign reaction conditions rsc.org. The application of enzymes in the synthesis of ketones and their precursors aligns well with the principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and energy efficiency nih.govmdpi.com.
Biocatalytic Transformations:
While a direct enzymatic synthesis of 1,2-Diphenylheptan-4-one has not been reported, biocatalytic methods are highly relevant for the synthesis of chiral intermediates or for the stereoselective reduction of the ketone functionality. Ketoreductases (KREDs) are a class of enzymes that can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity nih.govresearchgate.net. This is particularly valuable in pharmaceutical synthesis where a specific stereoisomer is often required. The enzymatic reduction of a precursor ketone could be a key step in a synthetic route towards a specific enantiomer of a 1,2-Diphenylheptan-4-ol derivative. The use of whole-cell biocatalysts, such as baker's yeast or plant materials, can be an even greener alternative, as it avoids the need for costly isolated enzymes and co-factor regeneration systems sphinxsai.combibliotekanauki.pl.
The following table provides examples of ketoreductases and their potential application in the asymmetric reduction of ketones structurally related to 1,2-Diphenylheptan-4-one.
| Biocatalyst | Substrate Type | Product | Key Advantage |
| Ketoreductases (KREDs) | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity, mild reaction conditions nih.govresearchgate.net. |
| Baker's Yeast (Saccharomyces cerevisiae) | Various ketones | Chiral alcohols | Inexpensive, whole-cell biocatalyst, no need for isolated enzymes sphinxsai.com. |
| Plant Tissues (e.g., carrot, parsley) | Prochiral ketones | Chiral alcohols | Green and readily available biocatalyst source bibliotekanauki.pl. |
This table is illustrative and based on the general reactivity of these biocatalysts, as specific data for 1,2-Diphenylheptan-4-one is not available.
Green Chemistry Applications:
The principles of green chemistry can be applied to the synthesis of 1,2-Diphenylheptan-4-one in several ways. The use of biocatalysts is inherently a green approach due to the mild reaction conditions (often in aqueous media at ambient temperature and pressure) and the biodegradable nature of the catalyst rsc.org.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. For instance, a chemoenzymatic one-pot process could combine a metal-catalyzed cross-coupling reaction to form the ketone with a subsequent enzymatic reduction to the chiral alcohol.
The choice of solvent is another critical aspect of green chemistry. Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can dramatically reduce the environmental impact of a synthetic process nih.govwiley-vch.de. Solvent-free reactions, where possible, represent an ideal green chemistry scenario mdpi.com.
The atom economy of a reaction, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. Catalytic reactions, by their nature, tend to have a higher atom economy than stoichiometric reactions. Designing a synthetic route to 1,2-Diphenylheptan-4-one that maximizes atom economy would be a primary goal from a green chemistry perspective.
Derivatization Strategies for Enhanced Research Analysis of 1,2 Diphenylheptan 4 One
Purpose and Principles of Chemical Derivatization for Analytical Enhancement
Chemical derivatization is a technique used in analytical chemistry to convert a compound into a product, or derivative, of a different chemical structure to enhance its suitability for analysis. nih.gov For a carbonyl compound such as 1,2-Diphenylheptan-4-one, which may present challenges in direct analysis, derivatization serves several key purposes. The primary goals are to improve the chemical and physical properties of the analyte to make it more amenable to separation and detection by modern analytical platforms. nih.govnih.gov
Excellent chemical derivatization strategies are designed to achieve the following principles:
Enhance Analyte Stability : By modifying unstable functional groups, derivatization can reduce the degradation of an analyte during analysis, such as in-source decay during mass spectrometry (MS) detection. nih.gov For ketones, this can involve protecting the carbonyl group. umn.edu
Improve Chromatographic Performance : Derivatization can alter the polarity and volatility of a compound, leading to better separation from other components in a complex mixture, improved peak shape, and adjusted retention times in chromatographic systems like liquid chromatography (LC) and gas chromatography (GC). nih.govoup.comresearchgate.net
Increase Detection Sensitivity : A crucial aspect of derivatization is the introduction of a tag or moiety that enhances the analyte's response to a detector. nih.gov For LC-Mass Spectrometry (LC-MS), this often involves adding a group with a permanent charge or high proton affinity to improve ionization efficiency. nih.govbioanalysis-zone.com For ultraviolet (UV) or fluorescence detection, a chromophore or fluorophore is introduced. nih.gov
Enhance Selectivity and Structural Elucidation : Derivatization can target specific functional groups, allowing for the selective analysis of certain classes of compounds. The resulting derivative may also produce characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in structural confirmation. nih.govddtjournal.com
By converting 1,2-Diphenylheptan-4-one into a derivative with more favorable characteristics, researchers can overcome issues like poor ionization efficiency, low stability, and inadequate chromatographic separation, thereby enabling more accurate and sensitive quantification. nih.govmdpi.com
Advanced Derivatization Reagents and Protocols for Carbonyl Compounds
The carbonyl group in ketones like 1,2-Diphenylheptan-4-one is a primary target for derivatization. The most common reactions involve nucleophilic addition to the carbonyl carbon, typically with primary amines to form imines (or hydrazones if a hydrazine (B178648) is used). nih.gov
Acylation and silylation are common derivatization techniques primarily used for GC analysis but also applicable to LC. researchgate.netlabinsights.nlresearchgate.net These methods target active hydrogen atoms, such as those in hydroxyl, amine, or thiol groups, and in the case of ketones, the enol form. researchgate.netresearchgate.net
Acylation involves introducing an acyl group (R-C=O) into a molecule, typically by reacting the analyte with acid anhydrides or acid halides. labinsights.nlucalgary.ca This process can reduce the polarity and increase the volatility of the compound, which improves its chromatographic behavior. labinsights.nl For a ketone like 1,2-Diphenylheptan-4-one, acylation would proceed via its enolate form. ucalgary.cagoogle.com
Silylation replaces active hydrogens with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. researchgate.net Silylating reagents react with compounds containing active hydrogens to produce derivatives that are more volatile and thermally stable, making them highly suitable for GC-MS analysis. researchgate.netresearchgate.net
Girard derivatization is a highly effective method for enhancing the analysis of carbonyl compounds, including ketones and aldehydes, by LC-MS. nih.govacs.org The technique utilizes Girard's reagents, such as Girard's Reagent T (GT) and Girard's Reagent P (GP), which are hydrazide derivatives containing a quaternary ammonium (B1175870) group. nih.gov
The reaction involves the hydrazide moiety of the Girard reagent attacking the carbonyl carbon of 1,2-Diphenylheptan-4-one to form a hydrazone. nih.gov The key advantage of this method is the introduction of a pre-charged, permanent positive charge onto the analyte molecule. nih.gov This significantly enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to a substantial increase in detection sensitivity. nih.gov For example, derivatization of steroids and other compounds with Girard reagents has been shown to dramatically improve MS signals. nih.govnih.gov This strategy is particularly useful for profiling the "carbonyl submetabolome" in biological samples. acs.org
Alkylation involves replacing an active hydrogen atom with an alkyl group. researchgate.netnih.gov This derivatization procedure is widely used to protect various functional groups, including carboxylic acids, alcohols, thiols, and amines, to increase the volatility and improve the chromatographic properties of the resulting derivatives. researchgate.netnih.gov For ketones, alkylation typically occurs at the α-carbon via an enolate intermediate. libretexts.orgorganic-chemistry.org This C-C bond-forming reaction can alter the molecule's retention characteristics and mass-to-charge ratio, which can be beneficial for separating it from interfering substances and for mass spectrometric analysis. libretexts.orgnih.gov
Table 1: Common Derivatization Reagents for Carbonyl Compounds
| Technique | Reagent Class | Common Reagents | Target Functional Group | Primary Analytical Advantage |
|---|---|---|---|---|
| Acylation | Acid Anhydrides/Halides | Trifluoroacetic anhydride (B1165640) (TFAA), Acetic Anhydride | Active hydrogens (via enol form) | Increases volatility, improves GC performance. researchgate.netlabinsights.nl |
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Active hydrogens (via enol form) | Increases volatility and thermal stability for GC-MS. researchgate.net |
| Girard Derivatization | Hydrazides | Girard's Reagent T (GT), Girard's Reagent P (GP) | Carbonyl (ketone) | Adds permanent positive charge, enhancing ESI-MS sensitivity. nih.govnih.gov |
| Alkylation | Alkylating Agents | Methyl iodide, Dimethyl sulfate | α-hydrogen (via enolate) | Increases volatility, improves chromatographic properties. researchgate.netnih.gov |
| Hydrazone Formation | Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine (Dns-Hz) | Carbonyl (ketone) | Adds chromophore (DNPH) or fluorophore/ionizable group (Dns-Hz) for enhanced detection. nih.govmdpi.comresearchgate.net |
Applications in Advanced Chromatographic and Spectrometric Analysis
Derivatization strategies are instrumental in overcoming the inherent analytical challenges posed by certain molecules, enabling their detection and quantification using advanced techniques like LC-MS/MS. ddtjournal.com
LC-MS/MS is a powerful tool for its selectivity and sensitivity, but its performance is highly dependent on the analyte's ability to be efficiently ionized. ddtjournal.com Neutral molecules or those with low proton affinity, such as certain ketones, can exhibit poor ionization efficiency in ESI, leading to low sensitivity. bioanalysis-zone.commdpi.com
Chemical derivatization directly addresses this limitation for compounds like 1,2-Diphenylheptan-4-one in several ways:
Enhanced Ionization Efficiency : Reagents like Girard's Reagent T introduce a permanent positive charge, which dramatically improves the MS response in positive-ion ESI mode. nih.gov This can lead to sensitivity enhancements of several orders of magnitude; for example, derivatization of certain steroids has increased sensitivity by 14-fold to over 2700-fold. mdpi.com Similarly, reagents like 2-hydrazino-1-methylpyridine (HMP) have been shown to increase the detection sensitivity of cortisol and cortisone (B1669442) by a factor of 1000. nih.gov
Improved Chromatographic Separation : By altering the hydrophobicity of the analyte, derivatization can improve retention and separation on reversed-phase LC columns. nih.govnih.gov This is critical for resolving the target analyte from matrix interferences or structurally similar isomers, which might otherwise co-elute. nih.gov
Increased Specificity and Confidence : Derivatized molecules often produce unique and predictable fragment ions during collision-induced dissociation (CID) in the mass spectrometer. ddtjournal.com Monitoring the transition of a specific precursor ion to a characteristic product ion (Multiple Reaction Monitoring, MRM) enhances the selectivity and reliability of quantification, reducing the likelihood of false positives. ddtjournal.com
The combination of derivatization with LC-MS/MS has proven to be a robust strategy for the sensitive and accurate quantification of low-abundance carbonyl compounds in complex matrices. nih.gov For instance, derivatizing 5-formyl-2′-deoxyuridine with Girard's Reagent T improved the detection limit by approximately 20-fold compared to direct analysis. nih.gov
Table 2: Summary of Derivatization-Induced Improvements in LC-MS/MS
| Improvement Area | Mechanism | Example Derivatization Strategy | Expected Outcome for 1,2-Diphenylheptan-4-one Analysis |
|---|---|---|---|
| Sensitivity | Introduction of a permanently charged or easily ionizable group. | Girard's Reagent T (GT) to form a quaternary ammonium hydrazone. nih.gov | Significant increase in signal-to-noise ratio; lower limits of detection (LOD) and quantification (LOQ). |
| Chromatography | Alteration of polarity and hydrophobicity. | Derivatization with dansylhydrazine to increase hydrophobicity. mdpi.com | Improved peak shape, better retention on reversed-phase columns, and enhanced resolution from matrix components. |
| Selectivity | Generation of specific precursor-to-product ion transitions for MRM analysis. | Any derivatization that adds a predictable fragmentation pathway. ddtjournal.com | Higher confidence in analyte identification and more accurate quantification due to reduced background interference. |
| Stability | Conversion of the reactive carbonyl group to a more stable hydrazone or oxime. | Reaction with hydroxylamine (B1172632) or hydrazine-based reagents. umn.eduddtjournal.com | Reduced analyte degradation in the sample matrix, during extraction, and in the MS ion source. |
Enhancement of Gas Chromatography-Mass Spectrometry (GC-MS) Volatility and Detection
The successful analysis of 1,2-Diphenylheptan-4-one by Gas Chromatography-Mass Spectrometry (GC-MS) is contingent upon the compound exhibiting sufficient volatility and thermal stability to traverse the GC column and be detected. As a ketone, 1,2-Diphenylheptan-4-one is relatively polar, which can lead to issues such as poor peak shape, tailing, and potential thermal degradation in the hot injector port of the gas chromatograph. nih.gov Derivatization is a chemical modification technique employed to convert the analyte into a more volatile and thermally stable form, thereby enhancing its chromatographic behavior and detection sensitivity. youtube.comresearchgate.net
One common derivatization strategy for ketones involves the reaction with a hydroxylamine reagent to form an oxime derivative. A particularly effective reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The reaction of the carbonyl group in 1,2-Diphenylheptan-4-one with PFBHA results in the formation of a PFB-oxime derivative. This derivatization imparts several advantages for GC-MS analysis. The resulting derivative is significantly less polar and more volatile than the parent ketone. sigmaaldrich.com Furthermore, the pentafluorobenzyl group is highly electronegative, which makes the derivative particularly amenable to sensitive detection by an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode, offering enhanced selectivity and lower detection limits compared to electron impact (EI) ionization. nih.gov
The general reaction for the derivatization of a ketone with PFBHA is illustrated below:
R₂C=O + H₂NO-CH₂C₆F₅ → R₂C=N-O-CH₂C₆F₅ + H₂O
Where R₂C=O represents the ketone, in this case, 1,2-Diphenylheptan-4-one.
The derivatization procedure typically involves dissolving the sample containing 1,2-Diphenylheptan-4-one in a suitable solvent and adding the PFBHA reagent, often in the presence of a catalyst such as an acid. The reaction mixture is then heated for a specific duration to ensure complete derivatization before injection into the GC-MS system. Optimization of reaction conditions, including temperature and time, is crucial to achieve a high yield of the derivative and ensure accurate and reproducible quantification. sigmaaldrich.com
Table 1: Common Derivatization Reagents for Enhancing GC-MS Analysis of Ketones
| Derivatizing Reagent | Abbreviation | Derivative Formed | Key Advantages for GC-MS Analysis |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | Increases volatility and thermal stability; enhances detection with ECD and NCI-MS. nih.govsigmaaldrich.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl enol ether | Increases volatility and thermal stability. youtube.comsigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl enol ether | A potent silylating agent, increases volatility. |
Isomeric and Enantiomeric Resolution via Derivatization
1,2-Diphenylheptan-4-one possesses a chiral center at the carbon atom bearing the phenyl group at the second position of the heptan-4-one chain. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1,2-Diphenylheptan-4-one. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on a standard achiral GC column impossible. Derivatization with a chiral derivatizing agent (CDA) is a powerful strategy to resolve enantiomers. This indirect method involves the reaction of the enantiomeric mixture with a pure enantiomer of a CDA to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can, therefore, be separated on a conventional achiral GC column. researchgate.net
For a ketone like 1,2-Diphenylheptan-4-one, a potential approach for chiral derivatization would involve a two-step process. First, the ketone functionality can be reduced to a hydroxyl group, forming 1,2-diphenylheptan-4-ol. This reduction creates a secondary alcohol, which can then be derivatized with a variety of commercially available chiral derivatizing agents that react with hydroxyl groups.
Examples of chiral derivatizing agents that could be employed include:
Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl): Reacts with the newly formed alcohol to produce MTPA esters. The use of both (R)- and (S)-MTPA-Cl can help in determining the absolute configuration of the enantiomers.
(-)-Menthyl chloroformate: Reacts with the alcohol to form diastereomeric carbamates.
Chiral isocyanates: These can react with the alcohol to form diastereomeric urethanes.
The resulting diastereomers will exhibit different retention times on a standard GC column, allowing for their separation and quantification. The choice of the chiral derivatizing agent is critical and depends on factors such as reaction efficiency, the stability of the diastereomers, and the chromatographic resolution achieved.
Another potential, though less common, direct approach for the chiral derivatization of ketones involves the use of chiral hydrazines or hydroxylamines to form diastereomeric hydrazones or oximes, respectively. This would eliminate the need for the initial reduction step.
The successful application of chiral derivatization for the enantiomeric resolution of 1,2-Diphenylheptan-4-one would enable studies on enantioselective metabolism, synthesis, and pharmacological activity. While direct enantioselective analysis of the structurally related compound methadone is often performed using liquid chromatography on a chiral stationary phase, the derivatization approach for GC-MS remains a viable and valuable alternative, particularly when high sensitivity and specificity are required. nih.govojp.gov
Table 2: Potential Chiral Derivatization Strategies for 1,2-Diphenylheptan-4-one
| Strategy | Derivatization Steps | Chiral Derivatizing Agent (Example) | Resulting Diastereomers | Principle of Separation |
| Indirect via Alcohol | 1. Reduction of ketone to alcohol. 2. Reaction with CDA. | (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Diastereomeric esters | Separation on a standard (achiral) GC column. nih.gov |
| Indirect via Alcohol | 1. Reduction of ketone to alcohol. 2. Reaction with CDA. | (-)-Menthyl chloroformate | Diastereomeric carbonates | Separation on a standard (achiral) GC column. |
| Direct (Hypothetical) | Reaction of ketone with chiral hydrazine. | Chiral hydrazine derivative | Diastereomeric hydrazones | Separation on a standard (achiral) GC column. |
Advanced Spectroscopic Characterization Techniques for 1,2 Diphenylheptan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Complex Molecular Architectures
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular structure can be assembled.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides fundamental information about the chemical environment of each nucleus. In 1,2-Diphenylheptan-4-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, as well as signals for the aliphatic protons of the heptanone backbone. Due to the presence of a chiral center at the C2 position, the adjacent methylene protons (at C3) would be diastereotopic and are expected to appear as a complex multiplet.
The ¹³C NMR spectrum would complement the ¹H data by showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon (C4) would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-210 ppm pdx.edu.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of the entire heptanone chain from the terminal methyl group through the various methylene and methine groups.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. mdpi.com It would be instrumental in connecting the phenyl groups to the aliphatic chain and confirming the position of the carbonyl group relative to the rest of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Diphenylheptan-4-one Predicted values are based on standard chemical shift ranges and analysis of similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.10 - 7.40 (m, 10H) | 125.0 - 145.0 |
| H1 | ~2.90 (m, 2H) | ~35.0 |
| H2 | ~3.50 (m, 1H) | ~50.0 |
| H3 | ~2.60 (m, 2H) | ~48.0 |
| C4 (Carbonyl) | - | ~210.0 |
| H5 | ~2.40 (t, 2H) | ~40.0 |
| H6 | ~1.60 (sext, 2H) | ~25.0 |
The flexibility of the heptanone chain in 1,2-Diphenylheptan-4-one means it can adopt multiple conformations in solution. NMR spectroscopy provides tools to investigate these conformational preferences. doi.orgnih.gov
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect spatial proximity between protons. mdpi.comresearchgate.net For 1,2-Diphenylheptan-4-one, NOE cross-peaks between specific protons on the phenyl rings and protons on the aliphatic backbone would provide crucial distance constraints. This data can be used to determine the preferred orientation of the phenyl groups relative to the chain and to identify folded versus extended conformations of the molecule.
Coupling Constants (J-values): The magnitude of the three-bond coupling constants (³J) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus relationship. rsc.org Careful analysis of the coupling constants for the protons along the heptanone backbone (from C1 to C7) can provide insights into the preferred staggered or eclipsed arrangements around the C-C single bonds, helping to define the dominant solution-state conformation. rsc.org
Mass Spectrometry (MS) for Structural Confirmation and Molecular Fingerprinting
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and valuable structural information based on its fragmentation patterns. msu.edu
To analyze a compound by mass spectrometry, it must first be ionized. ESI and APCI are soft ionization techniques suitable for organic molecules like 1,2-Diphenylheptan-4-one.
Electrospray Ionization (ESI): ESI is particularly effective for polar molecules but can also be used for moderately non-polar compounds. In positive ion mode, 1,2-Diphenylheptan-4-one would likely be detected as protonated molecules, [M+H]⁺, or as adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace impurities in solvents.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar compounds. It involves creating a plasma of reagent gas ions that then transfer a proton to the analyte molecule. This technique would be expected to efficiently generate the protonated molecule [M+H]⁺ of 1,2-Diphenylheptan-4-one with high sensitivity.
Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). mcmaster.cayoutube.com This process, often achieved through collision-induced dissociation (CID), provides a fragmentation fingerprint that is highly characteristic of the molecule's structure. researchgate.net
For the [M+H]⁺ ion of 1,2-Diphenylheptan-4-one, several fragmentation pathways can be predicted based on the known behavior of ketones:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. This could lead to the loss of a propyl radical or a 1,2-diphenylethyl radical, resulting in characteristic acylium ions.
McLafferty Rearrangement: This is a hallmark fragmentation for ketones possessing a γ-hydrogen. pearson.com In 1,2-Diphenylheptan-4-one, a hydrogen atom from C6 can be transferred to the carbonyl oxygen, followed by cleavage of the C4-C5 bond. This would result in the formation of a neutral propene molecule and a charged enol fragment.
Table 2: Predicted MS/MS Fragments for Protonated 1,2-Diphenylheptan-4-one ([M+H]⁺) Molecular Weight of C₁₉H₂₂O = 266.38 g/mol
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 267.2 | 225.1 | Propene (C₃H₆) | McLafferty Rearrangement |
| 267.2 | 195.1 | Propyl radical (C₃H₇•) | α-Cleavage |
| 267.2 | 105.1 | Benzyl (B1604629) radical (C₇H₇•) | Cleavage and rearrangement |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprint and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com The resulting spectra provide a unique "molecular fingerprint" that can be used for identification and structural analysis. nih.govlabmanager.com IR and Raman are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. nih.gov
For 1,2-Diphenylheptan-4-one, key functional groups will give rise to characteristic bands:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹, is the most prominent feature of a ketone. This vibration would also be observable, though likely weaker, in the Raman spectrum.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the heptanone chain appear just below 3000 cm⁻¹.
Phenyl Ring Modes: The C=C stretching vibrations within the phenyl rings typically produce a series of bands in the 1600-1450 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would be visible in the 1470-1350 cm⁻¹ range.
Analysis of subtle shifts in these vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide information about the molecular conformation. nih.gov Different spatial arrangements of the molecule can lead to slight changes in bond strengths and vibrational energies, which can be detected in the spectra. Comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in assigning specific conformations to the observed vibrational bands. researchgate.netresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for 1,2-Diphenylheptan-4-one
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Strong |
| C=O Stretch | ~1715 | ~1715 | Strong (IR), Weak (Raman) |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The infrared spectrum is generated by the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.
For 1,2-Diphenylheptan-4-one, the key functional groups are the carbonyl group (C=O) of the ketone, the two phenyl (aromatic) rings, and the aliphatic heptane (B126788) chain. The FTIR spectrum provides a unique fingerprint based on the vibrational modes of these groups.
Detailed Research Findings: The most prominent feature in the FTIR spectrum of a ketone is the strong absorption band from the C=O stretching vibration. spectroscopyonline.comuniversallab.org For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org However, in 1,2-Diphenylheptan-4-one, one of the alpha-carbons to the carbonyl group is part of a chain attached to a phenyl group. While not directly conjugated, this substitution pattern can influence the electronic environment of the carbonyl group. Aromatic ketones, where the carbonyl group is conjugated with a phenyl ring, show a shift of this peak to a lower wavenumber (1685-1666 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O bond. orgchemboulder.compg.edu.pl
Other significant absorptions include:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H bonds on the phenyl rings. libretexts.org
Aliphatic C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of C-H bonds in the heptane chain. udel.edu
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations within the phenyl rings. libretexts.org
C-C-C Stretching: An intense peak associated with the C-C-C stretching vibration of the ketone structure is also expected, typically falling between 1230 and 1100 cm⁻¹ for saturated ketones. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Ketone C=O | Stretching | ~1715 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |
| Ketone C-C-C | Stretching | 1100 - 1230 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used for detecting trace amounts of molecules. nih.gov It relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very near nanostructured noble metal surfaces, such as silver or gold. wikipedia.org The enhancement arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonance, and chemical enhancement, involving charge-transfer processes between the molecule and the metal surface. uc.pt
Detailed Research Findings: For 1,2-Diphenylheptan-4-one, SERS can be employed for its detection at very low concentrations. The phenyl rings of the molecule are expected to have a strong affinity for the metal surface, facilitating the SERS effect. researchgate.net The molecule would likely adsorb onto the SERS substrate via π-interactions between the aromatic rings and the metal. mtak.hu
The resulting SERS spectrum would display enhanced Raman bands corresponding to the vibrational modes of the molecule. The most prominent bands would likely be associated with the phenyl rings, as these groups are closest to the surface and their vibrations are highly polarizable.
Key expected SERS bands for 1,2-Diphenylheptan-4-one would include:
Aromatic Ring Breathing Mode: A very strong and sharp peak around 1000 cm⁻¹, which is a characteristic fingerprint for monosubstituted benzene (B151609) rings.
Aromatic C=C Stretching: Enhanced bands in the 1570-1610 cm⁻¹ region.
Carbonyl C=O Stretching: A band around 1715 cm⁻¹, although its enhancement might be less pronounced than the aromatic modes if the carbonyl group is oriented away from the surface.
The high sensitivity of SERS makes it a valuable tool for forensic and environmental analysis where identifying trace quantities of substances like 1,2-Diphenylheptan-4-one is crucial. acs.org
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Phenyl Ring | Ring Breathing | ~1000 | Very Strong |
| Phenyl Ring | C=C Stretching | 1570 - 1610 | Strong |
| Ketone | C=O Stretching | ~1715 | Medium |
| Aliphatic Chain | C-H Bending/Stretching | 1300-1450, 2850-2960 | Medium to Weak |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uk This technique is particularly useful for studying molecules with chromophores, which are functional groups containing π-electrons or non-bonding (n) electrons capable of undergoing electronic transitions. cutm.ac.in
Detailed Research Findings: The UV-Vis spectrum of 1,2-Diphenylheptan-4-one is primarily determined by the electronic transitions within its two phenyl rings and the carbonyl group. The key transitions are π → π* and n → π*. wikipedia.org
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org The phenyl groups in 1,2-Diphenylheptan-4-one are the primary chromophores responsible for these transitions. Aromatic compounds typically exhibit strong absorption bands in the UV region. For benzene and its derivatives, characteristic bands appear around 200-210 nm (the E2-band) and a weaker, more structured band around 255-265 nm (the B-band). libretexts.org
n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. pharmatutor.org These transitions are typically much weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. cutm.ac.in For aliphatic ketones, the n → π* transition is often observed in the 270-300 nm range. masterorganicchemistry.com
The presence of both aromatic and carbonyl chromophores means the spectrum of 1,2-Diphenylheptan-4-one would likely show strong absorptions below 270 nm due to the π → π* transitions of the phenyl rings and a weak absorption band at a longer wavelength (around 280 nm) corresponding to the n → π* transition of the ketone. masterorganicchemistry.comlibretexts.org
| Transition Type | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Phenyl Ring | ~210 and ~260 | Strong (~10,000) and Weak (~200) |
| n → π | Carbonyl (Ketone) | ~280 | Very Weak (10-100) |
Advanced X-ray Based Spectroscopies for Elemental and Structural Information
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. libretexts.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed.
Detailed Research Findings: For 1,2-Diphenylheptan-4-one (C₁₉H₂₂O), XPS analysis would primarily focus on the C 1s and O 1s core levels.
C 1s Spectrum: The C 1s spectrum would be complex, consisting of several overlapping peaks corresponding to the different chemical environments of the carbon atoms. Deconvolution of the C 1s peak would reveal components for:
Aromatic Carbons (C-C/C-H): Carbons in the phenyl rings, typically found at a binding energy of ~284.5-284.8 eV. thermofisher.com
Aliphatic Carbons (C-C/C-H): Carbons in the heptane chain, usually at a slightly higher binding energy of ~285.0-286.0 eV. libretexts.org
Carbonyl Carbon (C=O): The carbon atom of the ketone group, which is deshielded due to the electronegative oxygen atom, would appear at a significantly higher binding energy, typically in the range of 287.1-288.1 eV. libretexts.org
O 1s Spectrum: The O 1s spectrum would show a single, prominent peak corresponding to the oxygen atom in the carbonyl group (C=O). The binding energy for a ketone oxygen is typically around 531.5-532.2 eV. semanticscholar.orgthermofisher.com
The relative areas of these deconvoluted peaks can be used to confirm the stoichiometry of the different types of carbon and oxygen atoms, providing a powerful tool for chemical state analysis. azom.com
| Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | Aromatic (C=C, C-H) | ~284.6 |
| Aliphatic (C-C, C-H) | ~285.5 | |
| Ketone (C=O) | ~287.5 | |
| O 1s | Ketone (C=O) | ~532.0 |
X-ray Absorption Spectroscopy (XAS) is a technique for determining the local geometric and/or electronic structure of matter. wikipedia.org The XAS spectrum is often divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES/NEXAFS region, within about 50 eV of the absorption edge, provides information about the electronic structure and bonding environment of the absorbing atom. chem-soc.si
Detailed Research Findings: For 1,2-Diphenylheptan-4-one, XANES/NEXAFS spectroscopy at the carbon (C) and oxygen (O) K-edges would be particularly informative.
C K-edge XANES: The spectrum would show distinct pre-edge resonance features corresponding to the excitation of C 1s core electrons into unoccupied molecular orbitals. cornell.edu
A sharp, intense peak around 285 eV would be assigned to the C 1s → π* transition of the C=C bonds in the phenyl rings. researchgate.net
Another distinct peak, typically around 288-289 eV, would correspond to the C 1s → π* transition localized on the C=O bond of the ketone group. acs.orgnih.gov
Broader features at higher energies (>291 eV) would be due to transitions into σ* orbitals associated with C-C and C-H bonds.
O K-edge XANES: The oxygen K-edge spectrum is dominated by the electronic structure of the carbonyl group. A prominent, sharp resonance peak would be observed corresponding to the O 1s → π* transition of the C=O bond. researchgate.net The energy and intensity of this peak are sensitive to the chemical environment of the carbonyl group.
These element-specific transitions allow for a detailed probing of the unoccupied molecular orbitals associated with the different functional groups in the molecule. acs.org
| Absorption Edge | Transition | Associated Functional Group | Expected Energy (eV) |
|---|---|---|---|
| C K-edge | 1s → π | Aromatic C=C | ~285.0 |
| 1s → π | Ketone C=O | ~288.5 | |
| 1s → σ | C-C, C-H | >291 | |
| O K-edge | 1s → π | Ketone C=O | ~531 |
Theoretical and Computational Investigations of 1,2 Diphenylheptan 4 One
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches, rooted in the principles of quantum mechanics, provide insights into the electronic distribution and energy levels within 1,2-Diphenylheptan-4-one, which in turn govern its chemical behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental variable, offering a balance between computational cost and accuracy for determining ground-state properties.
For molecules structurally similar to 1,2-Diphenylheptan-4-one, such as 1-Methyl 2,6-diphenyl piperidin-4-one, DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been successfully employed to analyze vibrational frequencies, atomic charges, and dipole moments. frontiersin.orgarxiv.orgorientjchem.orgorientjchem.orgresearchgate.net These calculations provide a theoretical framework for interpreting experimental spectroscopic data, such as FT-IR and FT-Raman spectra. frontiersin.orgarxiv.orgorientjchem.orgorientjchem.orgresearchgate.net The calculated thermodynamic parameters, including zero-point vibrational energy and specific heat capacity, offer further insights into the molecule's stability and energetics. frontiersin.orgorientjchem.orgorientjchem.org
The application of DFT to 1,2-Diphenylheptan-4-one would similarly involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.
Table 1: Calculated Ground State Properties of a Structurally Similar Compound (1-Methyl 2,6-diphenyl piperidin-4-one) using DFT
| Property | Calculated Value |
| Dipole Moment | [Data not available in search results] |
| HOMO Energy | [Data not available in search results] |
| LUMO Energy | [Data not available in search results] |
| HOMO-LUMO Gap | [Data not available in search results] |
Molecular Dynamics and Conformation Analysis
The static picture provided by quantum chemical calculations is complemented by molecular dynamics (MD) simulations, which explore the dynamic behavior and conformational flexibility of molecules over time. youtube.comnih.gov
Conformational Space Exploration and Energy Minimization
1,2-Diphenylheptan-4-one, with its flexible heptanone chain and rotatable phenyl groups, can exist in numerous conformations. Exploring this vast conformational space is crucial for understanding its properties and biological activity, if any. Conformational searches are computational procedures designed to identify the low-energy conformations of a molecule. uci.edu These methods often involve systematically or randomly changing the torsion angles of rotatable bonds and then performing energy minimization on the resulting structures. uci.edu
Energy minimization is a process that finds the nearest local energy minimum on the potential energy surface for a given starting geometry. For structurally related molecules, molecular mechanics calculations have been used to perform conformational studies and energy minimization from different starting geometries to ensure a thorough sampling of the conformational space. nih.govpsu.edu
Table 2: Torsion Angles Defining Key Conformations of a Phenyl-Substituted Heterocycle
| Torsion Angle | Energy Minima (degrees) |
| C8a-C1-C12-C17 | ~60 and ~240 |
Dynamics of Intramolecular Interactions
Molecular dynamics simulations provide a time-resolved view of the intramolecular interactions that govern the conformational preferences and dynamics of 1,2-Diphenylheptan-4-one. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, bends, and rotates. youtube.com
These simulations can highlight the role of non-covalent interactions, such as van der Waals forces and potential hydrogen bonding (if applicable in a specific environment), in stabilizing certain conformations. The analysis of MD trajectories can provide information on the flexibility of different parts of the molecule and the timescales of conformational changes.
Computational Mechanistic Elucidation of Reactions Involving the Diphenylheptanone System
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to characterize experimentally. nih.gov For reactions involving the diphenylheptanone system, computational studies can help to elucidate the reaction pathways, determine activation energies, and explain observed selectivities. researchgate.netmdpi.com
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. This energy difference corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate.
For complex reactions, computational methods can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. nih.gov In the context of 1,2-Diphenylheptan-4-one, such studies could be applied to understand its synthesis, degradation, or its interaction with other molecules.
Predictive Modeling for Synthesis and Characterization
Beyond mechanistic insights, computational modeling provides predictive data that can guide the development of synthetic processes and aid in the structural confirmation of the final product.
Modern chemical synthesis emphasizes the use of efficient catalysts and sustainable, or "green," methodologies. nih.gov Computational chemistry plays a crucial role in achieving these goals. researchgate.netfuturumcareers.com
Catalyst Design: For a potential catalytic synthesis of 1,2-diphenylheptan-4-one, computational models can be used to:
Screen Potential Catalysts: Virtually test a library of catalysts to identify candidates with the lowest activation barriers for the desired reaction. futurumcareers.com
Optimize Catalyst Structure: Modify the ligands or structure of a known catalyst to improve its activity and selectivity. This can involve subtle electronic or steric adjustments that favor the desired reaction pathway.
Understand Catalyst Deactivation: Model potential pathways through which a catalyst might decompose, providing insights into improving its stability and lifetime.
Sustainable Process Design: Computational tools can contribute to greener synthesis by:
Minimizing Waste: Predicting reaction conditions that maximize yield and selectivity, thereby reducing the formation of byproducts. rsc.org
Evaluating Solvent Effects: Using implicit or explicit solvent models to predict how different solvents affect reaction rates and selectivity, allowing for the selection of more environmentally benign options.
Once a molecule is synthesized, its structure must be confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods can accurately predict these spectra, providing a powerful tool for validating experimental results. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These calculated values can then be scaled and compared directly with experimental spectra to:
Assign specific signals to particular atoms within the molecule.
Distinguish between different possible isomers by comparing their predicted spectra to the experimental data.
IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can also be calculated using DFT. By performing a frequency calculation on the optimized geometry of 1,2-diphenylheptan-4-one, a theoretical IR spectrum can be generated. This simulated spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ketone, and to confirm the presence of the diphenyl and heptane (B126788) moieties. researchgate.netnih.gov
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 1,2-Diphenylheptan-4-one This table presents illustrative data to demonstrate the comparison between calculated and potential experimental values.
| Spectroscopic Data | Predicted Value (DFT) | Expected Experimental Value |
| ¹³C NMR (C=O) | 209.5 ppm | ~210 ppm |
| ¹H NMR (CH adjacent to C=O) | 2.8 ppm | ~2.7 ppm |
| IR Frequency (C=O stretch) | 1718 cm⁻¹ | ~1715 cm⁻¹ |
Applications in Organic Synthesis Methodology Development
1,2-Diphenylheptan-4-one as a Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that aids in planning a synthesis through retrosynthetic analysis. There is no specific information in the available scientific literature that details the use of 1,2-Diphenylheptan-4-one as a synthon in the synthesis of complex molecules.
Theoretically, the structure of 1,2-Diphenylheptan-4-one offers several possibilities for retrosynthetic disconnection. For instance, the carbon-carbon bonds alpha to the ketone could be disconnected to reveal potential precursor synthons. However, without published examples of its use in total synthesis or other complex molecule construction, any discussion of its role as a synthon remains hypothetical.
Table 1: Theoretical Synthon Disconnections for 1,2-Diphenylheptan-4-one
| Disconnection Bond | Resulting Synthons (Conceptual) | Potential Synthetic Equivalents |
|---|---|---|
| C3-C4 Bond (α-cleavage) | An acyl cation and a nucleophilic diphenylpropyl anion | Information not available |
Note: This table is based on theoretical principles of retrosynthesis, as no specific applications for 1,2-Diphenylheptan-4-one have been documented in the literature.
Contributions to Novel Reaction Discovery and Development
There is no evidence in the scientific literature to suggest that 1,2-Diphenylheptan-4-one has played a role in the discovery or development of novel chemical reactions. Ketones as a functional group are central to many well-established and newly developed reactions, such as aldol condensations, Wittig reactions, and various transition-metal-catalyzed cross-coupling reactions. However, the specific reactivity profile and potential novel transformations of 1,2-Diphenylheptan-4-one have not been a subject of published research.
Future Research Directions and Emerging Paradigms
Exploration of New Synthetic Disconnections for the Diphenylheptanone Core
Traditional retrosynthetic analysis of the 1,2-Diphenylheptan-4-one structure typically relies on well-established carbonyl chemistry. However, modern organic synthesis offers a toolkit of powerful cross-coupling and bond-forming reactions that enable alternative and potentially more convergent or efficient synthetic strategies.
Future research will likely focus on exploring unconventional bond disconnections. For instance, instead of forming the alkyl chain via classical enolate chemistry, new routes could be devised based on modern cross-coupling reactions. Strategies such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are effective for creating C-C and C-N bonds in complex molecules, could be adapted to forge key bonds within the diphenylheptanone framework under milder conditions. The development of synthetic strategies that allow for the late-stage introduction of the phenyl groups or the alkyl chain would offer significant flexibility for creating analogues for structure-activity relationship studies.
Key areas for exploration include:
C-H Activation: Directly functionalizing the C-H bonds of simpler precursors to build the carbon skeleton could shorten synthetic sequences and reduce the need for pre-functionalized starting materials, thereby minimizing waste.
Novel Catalytic Methods: Investigating new catalysts that can facilitate previously challenging bond formations, potentially allowing for the construction of the diaryl moiety or the ketone functionality with higher selectivity and efficiency.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. These technologies can analyze vast datasets of chemical reactions to identify novel synthetic pathways and predict optimal reaction conditions, thereby accelerating the research and development process.
An international research team has demonstrated the power of combining AI with automated synthesis platforms. By allowing an AI to learn from both successful and failed reactions in real-time, the system can autonomously navigate the complexities of a reaction space to find the best general conditions for a given transformation. This approach, moving from trial-and-error to a data-driven methodology, represents a paradigm shift in chemical synthesis.
| Aspect | Traditional Approach | AI-Driven Approach |
|---|---|---|
| Route Design | Based on chemist's experience and established textbook reactions. | Suggests both known and novel routes based on large reaction databases. |
| Optimization | Iterative, often one-variable-at-a-time (OVAT) experimentation. Time and resource-intensive. | Predicts optimal conditions using ML models, guided by algorithms. Reduces the number of experiments needed. |
| Data Utilization | Relies on published successful reactions. Negative results are often lost. | Learns from both positive and negative experimental outcomes to build more robust predictive models. |
| Innovation | Incremental improvements on known pathways are common. | Can uncover non-intuitive and more efficient synthetic strategies. |
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on the synthesis of 1,2-Diphenylheptan-4-one will undoubtedly prioritize the development of more sustainable and environmentally friendly methods. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key strategies for a greener synthesis include:
Catalyst-Free Reactions: Designing reaction sequences that can proceed efficiently without the need for a catalyst, particularly those based on heavy metals. Ultrasound irradiation in aqueous media is one such technique that can promote reactions while avoiding hazardous solvents and catalysts.
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or cyclopentyl methyl ether.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing the production of by-products.
Researchers have successfully developed sustainable routes for other complex molecules by avoiding hazardous reagents and performing reactions in a solvent-free manner, achieving high yields in an equimolar fashion. Applying these principles to the synthesis of the diphenylheptanone core is a critical direction for future work.
Advanced In-situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into the formation of intermediates, by-products, and the final product.
For the synthesis of 1,2-Diphenylheptan-4-one, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed using specialized probes that can be inserted directly into the reaction vessel. This real-time monitoring can shed light on the transformation from starting materials to the final ketone.
The benefits of this approach include:
Kinetic Analysis: Determining the rate of the reaction and how it is influenced by different parameters.
Mechanism Elucidation: Identifying transient intermediates that may provide clues about the reaction pathway.
Process Optimization: Allowing for precise control over reaction conditions to maximize yield and minimize impurities.
By combining several simultaneous analytical and spectroscopic techniques, researchers can gain a comprehensive understanding of the entire reaction process, from the molecular level to the formation of the final material. This detailed knowledge is essential for moving towards a more rational design of synthetic protocols.
Synergistic Experimental and Computational Approaches in Organic Chemistry
The integration of computational chemistry with experimental work provides a powerful synergy for solving complex chemical problems. Computational models can be used to predict reaction outcomes, elucidate mechanisms, and design new molecules, while experimental studies provide the real-world validation of these predictions.
In the context of 1,2-Diphenylheptan-4-one synthesis, computational approaches can be employed to:
Model Reaction Pathways: Using methods like Density Functional Theory (DFT) to calculate the energy of potential intermediates and transition states, thereby predicting the most likely reaction mechanism.
Virtual Screening: Computationally evaluating the potential effectiveness of different catalysts or reagents before committing to laboratory experiments.
Structure-Activity Relationship Studies: If the molecule is part of a drug discovery program, computational tools can help in designing derivatives with improved properties, which can then be synthesized and tested.
This synergistic approach, where computational predictions guide experimental design and experimental results refine computational models, accelerates the pace of discovery and leads to a more profound understanding of the chemical systems being studied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
